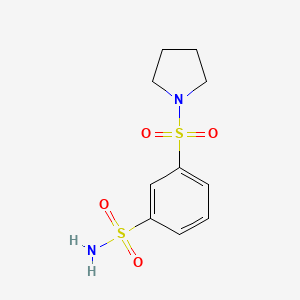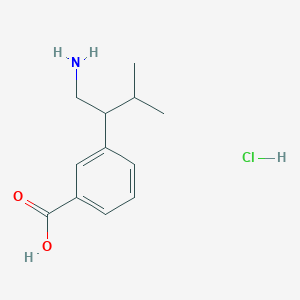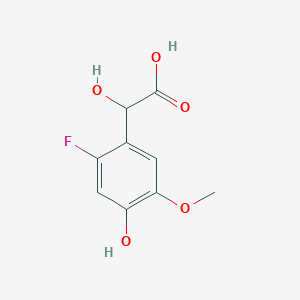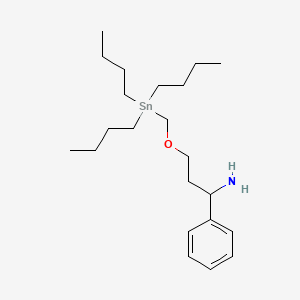
1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine is an organic compound with the molecular formula C16H37NOSn It is a derivative of propanamine, where a phenyl group and a tributylstannyl group are attached to the central carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine typically involves the reaction of a phenylpropanamine derivative with a tributylstannyl reagent. One common method involves the use of a stannylation reaction, where the tributylstannyl group is introduced to the propanamine backbone through a nucleophilic substitution reaction. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation processes, where the reaction is carried out in batch reactors under controlled temperature and pressure conditions. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the tributylstannyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropanone derivatives, while reduction can produce phenylpropanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms involving stannylated compounds.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine involves its interaction with molecular targets through its stannyl and phenyl groups. The stannyl group can participate in coordination chemistry, forming complexes with metal ions and other molecules. The phenyl group can engage in π-π interactions and hydrophobic interactions with biological targets, influencing the compound’s activity and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((Tributylstannyl)methoxy)propan-2-amine: A similar compound with a slightly different structure, where the amine group is located at the second carbon position.
3-((Tributylstannyl)methoxy)-1-propanol: Another related compound with a hydroxyl group instead of an amine group.
Uniqueness
1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine is unique due to its combination of a phenyl group and a tributylstannyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C22H41NOSn |
|---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
1-phenyl-3-(tributylstannylmethoxy)propan-1-amine |
InChI |
InChI=1S/C10H14NO.3C4H9.Sn/c1-12-8-7-10(11)9-5-3-2-4-6-9;3*1-3-4-2;/h2-6,10H,1,7-8,11H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
MZKFVSWBNGFPPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)COCCC(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


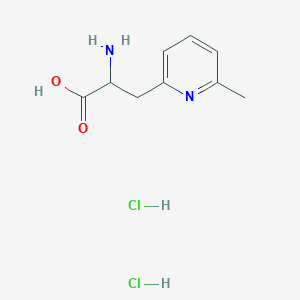
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)

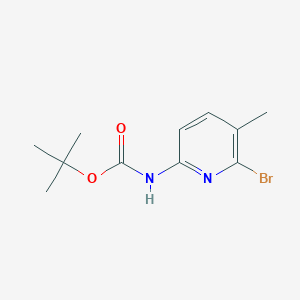
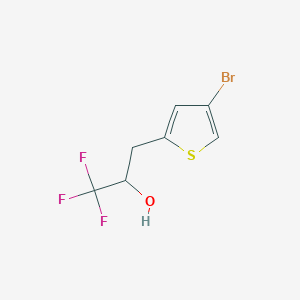
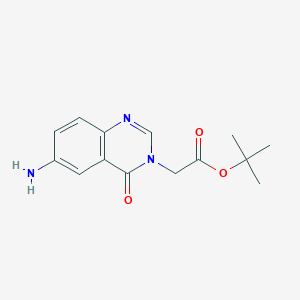
![Benzyl(methyl)[1-(methylamino)propan-2-yl]amine](/img/structure/B13517781.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)benzoic acid](/img/structure/B13517782.png)
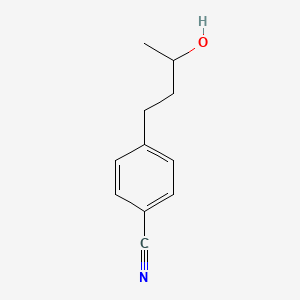
![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
